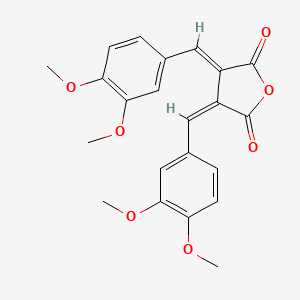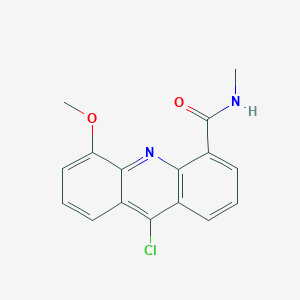
9-Chloro-5-methoxy-N-methylacridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-5-methoxy-N-methylacridine-4-carboxamide is a chemical compound with the molecular formula C16H13ClN2O2. It belongs to the class of acridine derivatives, which are known for their broad spectrum of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-5-methoxy-N-methylacridine-4-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the catalytic amidation of carboxylic acids using reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET), which results in good to excellent yields (72-95%) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale amidation reactions using optimized catalytic systems to ensure high yields and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
9-Chloro-5-methoxy-N-methylacridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
9-Chloro-5-methoxy-N-methylacridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiparasitic agent.
Industry: Utilized in the development of dyes and fluorescent materials for visualization of biomolecules.
Mecanismo De Acción
The mechanism of action of 9-Chloro-5-methoxy-N-methylacridine-4-carboxamide involves its interaction with DNA and enzymes. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA. This can inhibit the activity of enzymes such as topoisomerase, which are essential for DNA replication and transcription . Additionally, it may interact with other molecular targets and pathways, contributing to its broad spectrum of biological activities.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer properties and ability to inhibit topoisomerase.
Triazoloacridone (C-1305): Exhibits antitumor activity and has entered clinical studies.
Amsacrine (m-AMSA): Another topoisomerase inhibitor with anticancer activity.
Uniqueness
9-Chloro-5-methoxy-N-methylacridine-4-carboxamide is unique due to its specific chemical structure, which allows it to interact with DNA and enzymes in a distinct manner. Its combination of a chloro and methoxy group on the acridine ring enhances its biological activity and selectivity compared to other acridine derivatives .
Propiedades
Número CAS |
88377-34-8 |
|---|---|
Fórmula molecular |
C16H13ClN2O2 |
Peso molecular |
300.74 g/mol |
Nombre IUPAC |
9-chloro-5-methoxy-N-methylacridine-4-carboxamide |
InChI |
InChI=1S/C16H13ClN2O2/c1-18-16(20)11-7-3-5-9-13(17)10-6-4-8-12(21-2)15(10)19-14(9)11/h3-8H,1-2H3,(H,18,20) |
Clave InChI |
LVWYYMVQAKBFAS-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC=CC2=C1N=C3C(=C2Cl)C=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



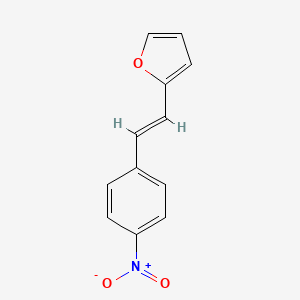
![5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine](/img/structure/B12915635.png)
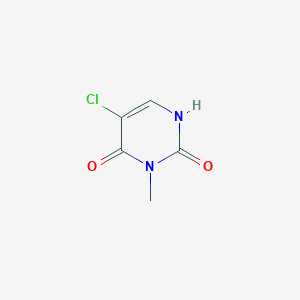

![3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12915646.png)

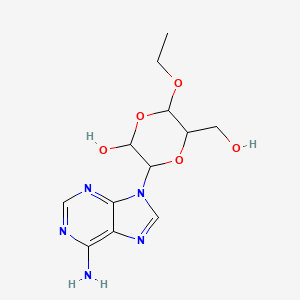

![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-fluorophenyl)-](/img/structure/B12915661.png)
